Cas no 1234615-78-1 (Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate)
![Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate structure](https://ja.kuujia.com/scimg/cas/1234615-78-1x500.png)
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
- P12150
- METHYL5-IODO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
- 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-iodo-, methyl ester
- MFCD17214369
- AS-51217
- SY098747
- METHYL 5-IODO-7-AZAINDOLE-3-CARBOXYLATE
- AKOS025289565
- CS-0048974
- 1234615-78-1
- PB28700
- METHYL 5-IODO-1H-PYRROLO[2,3-B]PYRIDINE-3-CARBOXYLATE
-
- MDL: MFCD17214369
- インチ: InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12)
- InChIKey: ZXPUBRWZBQAPOA-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CNC2=C1C=C(C=N2)I
計算された属性
- 精确分子量: 301.95523g/mol
- 同位素质量: 301.95523g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.8
- トポロジー分子極性表面積: 55Ų
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01927-10G |
methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1234615-78-1 | 97% | 10g |
¥ 8,962.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01927-5G |
methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1234615-78-1 | 97% | 5g |
¥ 5,313.00 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119614-5g |
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1234615-78-1 | 98+% | 5g |
¥12478.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119614-1g |
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1234615-78-1 | 98+% | 1g |
¥3594.00 | 2024-08-09 | |
abcr | AB458530-5 g |
Methyl 5-iodo-7-azaindole-3-carboxylate; . |
1234615-78-1 | 5g |
€1,159.00 | 2022-03-01 | ||
TRC | M334108-10mg |
Methyl 5-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1234615-78-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D494793-5G |
methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1234615-78-1 | 97% | 5g |
$1000 | 2024-05-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB01927-100G |
methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1234615-78-1 | 97% | 100g |
¥ 46,266.00 | 2023-04-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1119614-10g |
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1234615-78-1 | 98+% | 10g |
¥21056.00 | 2024-08-09 | |
Chemenu | CM294030-100mg |
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
1234615-78-1 | 95%+ | 100mg |
$206 | 2021-06-09 |
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate 関連文献
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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9. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylateに関する追加情報
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1234615-78-1): A Key Intermediate in Modern Pharmaceutical Research
Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1234615-78-1) is a highly versatile and significant intermediate in the field of pharmaceutical chemistry. This compound, characterized by its unique pyrrolopyridine core structure, has garnered considerable attention due to its broad applicability in the synthesis of bioactive molecules. The presence of an iodine substituent at the 5-position and a carboxylate ester at the 3-position enhances its reactivity, making it a valuable building block for medicinal chemists.
The Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate structure is derived from the heterocyclic system known as pyrrolopyridine, which is a privileged scaffold in drug discovery. Pyrrolopyridines are known for their ability to mimic key pharmacophores found in numerous bioactive compounds, including kinase inhibitors and antiviral agents. The introduction of an iodine atom at the 5-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing complex molecular architectures.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting cancer and inflammatory diseases. The Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has emerged as a crucial intermediate in the synthesis of small-molecule inhibitors that modulate key signaling pathways involved in these diseases. For instance, studies have demonstrated its utility in generating derivatives that inhibit Janus kinases (JAKs), which play a critical role in immune responses and hematopoiesis. The ability to rapidly modify the core structure of this compound allows for the exploration of diverse chemical space, facilitating the identification of potent and selective inhibitors.
The carboxylate ester functionality at the 3-position of Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate offers additional synthetic flexibility. It can be readily converted into other functional groups, such as amides or carboxylic acids, through hydrolysis or amidation reactions. This adaptability makes it an indispensable tool for medicinal chemists aiming to optimize pharmacokinetic properties and improve drug-like characteristics of their lead compounds. Moreover, the ester group can serve as a protecting group during multi-step syntheses, ensuring regioselective modifications without interfering with other reactive sites.
Recent advancements in synthetic methodologies have further highlighted the importance of Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate in drug development. Transition-metal-catalyzed reactions have enabled efficient transformations of this intermediate into complex heterocyclic systems with high yields and excellent regioselectivity. For example, palladium-catalyzed C-H activation strategies have been employed to introduce new substituents at remote positions within the pyrrolopyridine ring, expanding the scope of possible derivatives. These innovations have not only streamlined synthetic routes but also opened new avenues for structural diversification.
The pharmaceutical industry has recognized the potential of Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate as a cornerstone intermediate for developing next-generation therapeutics. Its incorporation into various drug candidates has led to compounds with promising preclinical profiles against a range of diseases. The compound's ability to serve as a scaffold for multiple functional groups allows for fine-tuning of pharmacological properties, including solubility, bioavailability, and metabolic stability. This flexibility is particularly valuable in addressing unmet medical needs where optimal pharmacokinetic profiles are essential.
In conclusion, Methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 1234615-78-1) represents a critical component in modern pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with therapeutic potential. As synthetic chemistry continues to evolve, the utility of this compound is expected to grow further, driving innovation in drug discovery and development.
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